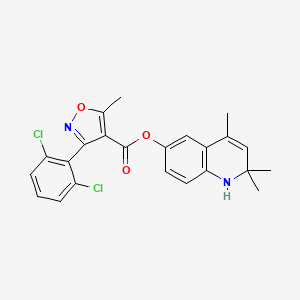![molecular formula C15H17BrN4O3 B10956930 (1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide](/img/structure/B10956930.png)
(1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(4-METHOXYBENZOYL)OXY]ETHANIMIDAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, and an ethanimidamide moiety linked to a methoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(4-METHOXYBENZOYL)OXY]ETHANIMIDAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by bromination to introduce the bromine substituent.
Formation of the Ethanimidamide Moiety: This can be achieved by reacting an appropriate amine with an acyl chloride or anhydride to form the imidamide.
Coupling of the Pyrazole and Ethanimidamide: The final step involves coupling the brominated pyrazole with the ethanimidamide moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to produce larger quantities.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom on the pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the ethanimidamide moiety.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can be employed.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the ethanimidamide moiety.
Hydrolysis: 4-methoxybenzoic acid and the corresponding alcohol.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Can be used to study biological pathways involving pyrazole derivatives.
Enzyme Inhibition: Potential inhibitor of enzymes that interact with pyrazole-containing compounds.
Medicine
Drug Development: Potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Material Science: Used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (1Z)-2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(4-METHOXYBENZOYL)OXY]ETHANIMIDAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The bromine and methyl groups on the pyrazole ring can enhance binding affinity to these targets, while the ethanimidamide moiety can interact with active sites or binding pockets. The methoxybenzoyl group can further modulate the compound’s activity by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4-BROMO-3,5-DIMETHOXYBENZOYL CHLORIDE: Similar in structure but lacks the pyrazole and ethanimidamide moieties.
3-BROMO-4,5-DIMETHOXYBENZOYL CHLORIDE: Another similar compound with different substitution patterns on the benzoyl group.
Uniqueness
Structural Complexity: The presence of both the pyrazole ring and the ethanimidamide moiety makes it more complex than its analogs.
Functional Diversity: The combination of different functional groups allows for a wider range of chemical reactions and applications.
This detailed article provides a comprehensive overview of (1Z)-2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(4-METHOXYBENZOYL)OXY]ETHANIMIDAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H17BrN4O3 |
|---|---|
Molecular Weight |
381.22 g/mol |
IUPAC Name |
[(Z)-[1-amino-2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethylidene]amino] 4-methoxybenzoate |
InChI |
InChI=1S/C15H17BrN4O3/c1-9-14(16)10(2)20(18-9)8-13(17)19-23-15(21)11-4-6-12(22-3)7-5-11/h4-7H,8H2,1-3H3,(H2,17,19) |
InChI Key |
VCUPXCVRYLBDFA-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C/C(=N/OC(=O)C2=CC=C(C=C2)OC)/N)C)Br |
Canonical SMILES |
CC1=C(C(=NN1CC(=NOC(=O)C2=CC=C(C=C2)OC)N)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)[4-(2-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10956857.png)
![ethyl 2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10956861.png)
![6-methyl-2-nitro-4H-pyrazolo[5,1-c][1,4]oxazin-4-one](/img/structure/B10956872.png)
![methyl 4-({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B10956873.png)
![13-(difluoromethyl)-4-[4-[(4-ethoxyphenoxy)methyl]phenyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956881.png)
![4-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956886.png)
![ethyl 4-{[({5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)carbamothioyl]amino}benzoate](/img/structure/B10956887.png)

![N-(2,5-difluorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10956900.png)
![(2E)-N-[2-(1H-indol-3-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B10956901.png)
![Ethyl 3-cyano-6-(thiophen-2-yl)-2-[(5,5,5-trifluoro-2,4-dioxopentyl)sulfanyl]pyridine-4-carboxylate](/img/structure/B10956903.png)
![11-methyl-4-(1-methylsulfonylpiperidin-3-yl)-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956906.png)
![(5Z)-2-(4-bromoanilino)-5-[(4-ethoxy-3-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10956909.png)
![N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B10956919.png)
